Apoptosis inducer 13

Anticancer Ruthenium Complexes Photodynamic Therapy

Generic Ru(II) complexes often lack potency in apoptosis research. Apoptosis Inducer 13 (Compound Ru4), with its optimized hexamethylbenzene arene ligand, delivers the lowest IC₅₀ (33.8 μM) and highest phototoxicity index (>14.8) among NDI-functionalized Ru(II) analogues. Key advantages: • Most efficient NADH oxidase in series-manipulates cellular NAD⁺/NADH ratio • Mitochondrial ROS elevation for intrinsic apoptosis pathway dissection • Inhibits migration/invasion in triple-negative breast cancer models (MDA-MB-231) • Benchmark PDT photosensitizer with superior dark/light differential.

Molecular Formula C60H59ClF6N8O4PRu
Molecular Weight 1237.6 g/mol
Cat. No. B15137849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 13
Molecular FormulaC60H59ClF6N8O4PRu
Molecular Weight1237.6 g/mol
Structural Identifiers
SMILES[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.CC1C(C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2]
InChIInChI=1S/C47H36N8O4.C12H20.CH3.ClH.F6P.Ru/c1-3-5-23-54-43(56)31-29-30-32(40-39(31)50-37-27-19-13-21-48-35(27)36-28(38(37)51-40)20-14-22-49-36)44(57)55(24-6-4-2)46(59)34(30)42-41(33(29)45(54)58)52-47(53-42,25-15-9-7-10-16-25)26-17-11-8-12-18-26;1-7-8(2)10(4)12(6)11(5)9(7)3;;;1-7(2,3,4,5)6;/h7-22,50,53H,3-6,23-24H2,1-2H3;7-8H,1-6H3;1H3;1H;;/q;;-1;;-1;+3/p-1/t;7-,8+;;;;
InChIKeyQJPNVLXAJQKDSW-ZMCUFYFBSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis Inducer 13 Overview


Apoptosis inducer 13, also designated as Compound Ru4, is a half‑sandwich ruthenium(II) complex that belongs to the naphthalene diimide (NDI)-functionalized [(η⁶‑arene)RuII(N^N)Cl]PF₆ series [1]. Its molecular formula is C₅₉H₅₄ClF₆N₈O₄PRu and its molecular weight is 1220.6 g/mol [2]. The compound features a hexamethylbenzene (hmb) arene ligand, which confers distinct electron‑density and kinetic properties that translate into superior biological activity compared to closely related analogues [1].

Why Apoptosis Inducer 13 Is Irreplaceable


Half‑sandwich ruthenium(II) complexes are a broad and mechanistically diverse class of compounds; however, their biological performance is exquisitely sensitive to the nature of the arene ligand [1]. Subtle changes in the π‑ligand alter the electron density at the metal centre, which in turn modulates the rate of NADH oxidation, the propensity to generate reactive oxygen species (ROS), and the ultimate cytotoxicity [1]. Consequently, a user who substitutes Apoptosis inducer 13 with an off‑the‑shelf Ru(II) complex bearing a different arene ligand (e.g., benzene, p‑cymene, or 1,3,5‑trimethylbenzene) will obtain a compound that displays measurably lower potency, reduced mitochondrial targeting efficiency, and weaker anti‑metastatic activity [1]. The following quantitative evidence demonstrates exactly where Apoptosis inducer 13 diverges from its closest structural neighbours.

Apoptosis Inducer 13: Quantitative Evidence


Superior Cytotoxicity in HeLa Cells

In a side‑by‑side cytotoxicity assay, Apoptosis inducer 13 (Ru4) displayed an IC₅₀ of 33.8 ± 5.5 μM against HeLa cells following blue‑light irradiation [1]. This value is superior to those of the four other half‑sandwich Ru(II) complexes that differ only in their arene ligand (Ru1: benzene, IC₅₀ 48.0 μM; Ru2: p‑cymene, IC₅₀ 58.5 μM; Ru3: 1,3,5‑trimethylbenzene, IC₅₀ 73.5 μM; Ru5: unsubstituted cyclopentadienyl derivative, IC₅₀ 41.8 μM) [1].

Anticancer Ruthenium Complexes Photodynamic Therapy

Superior Phototoxicity Index in HeLa Cells

The phototoxicity index (P.I., calculated as IC₅₀ dark / IC₅₀ blue light) provides a measure of the therapeutic window between dark toxicity and light‑activated cytotoxicity. Apoptosis inducer 13 (Ru4) achieves a P.I. of >14.8 in HeLa cells, which exceeds the values recorded for Ru1 (>10.4), Ru2 (>8.6), Ru3 (>6.8), and Ru5 (>12.0) under identical experimental conditions [1].

Photodynamic Therapy Phototoxicity Index Ruthenium

Highest NADH Oxidase Activity

The electron‑withdrawing or ‑donating character of the arene ligand directly influences the rate at which these Ru(II) complexes catalyse the conversion of NADH to NAD⁺. Apoptosis inducer 13 (Ru4, bearing a hexamethylbenzene ligand) exhibits the highest catalytic activity in the oxidative conversion of NADH to NAD⁺ among the four NDI‑functionalized complexes (Ru1–Ru4) [1].

NADH Oxidation Redox Catalysis Mitochondrial Dysfunction

Mitochondrial Targeting and ROS Generation

Confocal microscopy studies show that Apoptosis inducer 13 (Ru4) enters cells in an energy‑dependent manner and colocalises predominantly with the mitochondrial network of MDA‑MB‑231 breast cancer cells [1]. This mitochondrial accumulation leads to a marked increase in intracellular ROS levels and subsequent mitochondrial dysfunction [1]. The targeted organelle accumulation is a direct consequence of the hexamethylbenzene ligand and is not observed to the same extent for the other NDI‑functionalized complexes [1].

Mitochondrial Targeting Reactive Oxygen Species Apoptosis

Apoptosis Inducer 13: Key Applications


Photodynamic Therapy (PDT)

Because Apoptosis inducer 13 displays the lowest IC₅₀ (33.8 μM) and the highest phototoxicity index (>14.8) among structurally related Ru(II) complexes [1], it is the optimal candidate for in vitro PDT model systems that require strong light‑dependent killing with a favourable dark/light differential. Researchers can employ it as a benchmark photosensitiser when evaluating new light sources, delivery vehicles, or combination regimens.

Mitochondrial Apoptosis Mechanism Studies

The compound’s proven ability to accumulate in mitochondria and to elevate ROS levels [1] makes it a valuable tool for dissecting the intrinsic apoptosis pathway. Scientists investigating mitochondrial outer membrane permeabilisation (MOMP), cytochrome c release, or Bcl‑2 family regulation can use Apoptosis inducer 13 as a chemically defined mitochondrial stressor.

NADH/NAD⁺ Redox Perturbation Studies

Given that Apoptosis inducer 13 is the most efficient NADH oxidase among the NDI‑functionalized series [1], it is well suited for experiments that aim to manipulate the cellular NAD⁺/NADH ratio. Applications include studies on sirtuin activation, PARP activity, or metabolic reprogramming in cancer cells.

Anti-Metastatic Drug Discovery Assays

Apoptosis inducer 13 has been shown to inhibit both cancer cell migration and invasion [1]. It can therefore serve as a positive control or lead compound in screens for novel anti‑metastatic agents, particularly in triple‑negative breast cancer models (e.g., MDA‑MB‑231) where metastatic potential is high.

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